molecular formula C11H19N3 B13062384 1-N-[3-(dimethylamino)propyl]benzene-1,4-diamine

1-N-[3-(dimethylamino)propyl]benzene-1,4-diamine

Cat. No.: B13062384
M. Wt: 193.29 g/mol
InChI Key: TXJWJIVALZBFAV-UHFFFAOYSA-N
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Description

1-N-[3-(dimethylamino)propyl]benzene-1,4-diamine is an organic compound with the molecular formula C10H25N3. It is a diamine derivative, characterized by the presence of a benzene ring substituted with a dimethylamino propyl group and two amino groups at the 1 and 4 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N-[3-(dimethylamino)propyl]benzene-1,4-diamine typically involves the reaction of 1,3-propanediamine with dimethylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through distillation or recrystallization to obtain the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include the use of catalysts to enhance the reaction rate and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

1-N-[3-(dimethylamino)propyl]benzene-1,4-diamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-N-[3-(dimethylamino)propyl]benzene-1,4-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-N-[3-(dimethylamino)propyl]benzene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-1,3-propanediamine: Similar structure but lacks the benzene ring.

    N,N-Dimethyl-N-(3-aminopropyl)amine: Similar functional groups but different arrangement.

    N,N-Dimethyl-1,3-diaminopropane: Similar backbone but different substituents.

Uniqueness

1-N-[3-(dimethylamino)propyl]benzene-1,4-diamine is unique due to the presence of both a benzene ring and a dimethylamino propyl group, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in applications requiring specific interactions with biological molecules and industrial processes .

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

4-N-[3-(dimethylamino)propyl]benzene-1,4-diamine

InChI

InChI=1S/C11H19N3/c1-14(2)9-3-8-13-11-6-4-10(12)5-7-11/h4-7,13H,3,8-9,12H2,1-2H3

InChI Key

TXJWJIVALZBFAV-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1=CC=C(C=C1)N

Origin of Product

United States

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